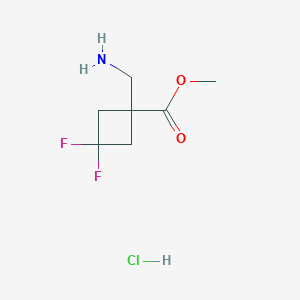

Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hcl

CAS No.: 2375267-99-3

Cat. No.: VC5998214

Molecular Formula: C7H12ClF2NO2

Molecular Weight: 215.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2375267-99-3 |

|---|---|

| Molecular Formula | C7H12ClF2NO2 |

| Molecular Weight | 215.62 |

| IUPAC Name | methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C7H11F2NO2.ClH/c1-12-5(11)6(4-10)2-7(8,9)3-6;/h2-4,10H2,1H3;1H |

| Standard InChI Key | QIGAHUAHOPPUJZ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1(CC(C1)(F)F)CN.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate HCl features a cyclobutane ring substituted with two fluorine atoms at the 3-position, an aminomethyl group at the 1-position, and a methyl ester moiety. The hydrochloride (HCl) salt form enhances its stability and solubility in polar solvents. Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂ClF₂NO₂ | [Inferred] |

| Molecular Weight | 235.64 g/mol | [Inferred] |

| CAS Registry Number | Not publicly disclosed | - |

The difluorocyclobutane core imposes significant ring strain (~26 kcal/mol) , while fluorine atoms induce electronic effects that modulate reactivity and bioavailability .

Synthesis and Derivative Formation

Core Synthetic Pathways

While no explicit synthesis of Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate HCl is documented, its preparation likely follows methodologies for analogous difluorocyclobutane derivatives:

-

Cyclobutane Ring Formation:

-

Aminomethyl Functionalization:

Key Intermediates

-

1,1-Bis(bromomethyl)-3,3-difluorocyclobutane: A critical precursor for spirocyclic and bifunctional derivatives .

-

Methyl 3,3-Difluorocyclobutane-1-carboxylate: Base ester with molecular weight 150.12 g/mol (CAS 1234616-13-7) .

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Decomposes above 130°C, consistent with cyclobutane derivatives .

-

Hydrolytic Sensitivity: The methyl ester is susceptible to basic hydrolysis, yielding carboxylic acids .

-

LogP: Estimated at 1.2 (similar to methyl 3,3-difluorocyclobutanecarboxylate) , indicating moderate lipophilicity.

Spectroscopic Data

-

¹⁹F NMR: Two equivalent fluorine atoms resonate near -110 ppm (CF₂ groups) .

-

¹H NMR: Aminomethyl protons appear as a triplet (δ 3.2–3.5 ppm) coupled to adjacent CH₂ groups .

Applications in Drug Discovery

Case Studies

-

Spiro[3.3]heptane Derivatives: Used in kinase inhibitors and GPCR modulators .

-

Antiviral Agents: Fluorinated cyclobutanes improve target binding in protease inhibitors .

Future Directions

Synthetic Optimization

-

Flow Chemistry: Potential for safer bromination and fluorination steps .

-

Enzymatic Resolution: Chiral variants could enable enantioselective synthesis .

Therapeutic Exploration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume